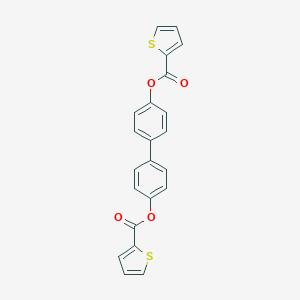
2-(4-chlorophenyl)-2-oxoethyl 1,3-dioxo-2-quinolin-5-ylisoindoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-2-oxoethyl 1,3-dioxo-2-quinolin-5-ylisoindoline-5-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 1,3-dioxo-2-quinolin-5-ylisoindoline-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl 1,3-dioxo-2-quinolin-5-ylisoindoline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 1,3-dioxo-2-quinolin-5-ylisoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral RNA .
Comparison with Similar Compounds
Similar compounds to 2-(4-chlorophenyl)-2-oxoethyl 1,3-dioxo-2-quinolin-5-ylisoindoline-5-carboxylate include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
5-Fluoroindole: Used in the synthesis of pharmaceuticals.
What sets this compound apart is its unique combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C26H15ClN2O5 |
|---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1,3-dioxo-2-quinolin-5-ylisoindole-5-carboxylate |
InChI |
InChI=1S/C26H15ClN2O5/c27-17-9-6-15(7-10-17)23(30)14-34-26(33)16-8-11-18-20(13-16)25(32)29(24(18)31)22-5-1-4-21-19(22)3-2-12-28-21/h1-13H,14H2 |
InChI Key |
SECHDVIRWOCMFM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-(3-methylphenoxy)phenyl]benzamide](/img/structure/B339978.png)
![2-methyl-N-[4-(1-naphthyloxy)phenyl]benzamide](/img/structure/B339983.png)
![N-[4-(4-bromophenoxy)phenyl]-2-methylbenzamide](/img/structure/B339984.png)
![2-methyl-N-[4-(3-methylphenoxy)phenyl]benzamide](/img/structure/B339985.png)
![N-[3-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B339987.png)
![N-[4-(2-isopropyl-5-methylphenoxy)phenyl]-2-furamide](/img/structure/B339989.png)
![N-(4-{[4-(4-methylphenoxy)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B339990.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]furan-2-carboxamide](/img/structure/B339992.png)



![Methyl {[(3,4-dichlorophenyl)sulfonyl]-4-methylanilino}acetate](/img/structure/B340000.png)


